5-溴-N-(4-(N-(6-甲氧基嘧啶-4-基)磺酰基)苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

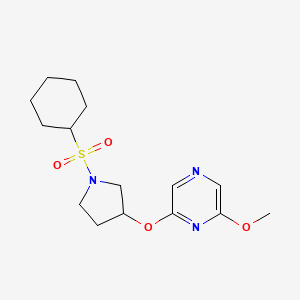

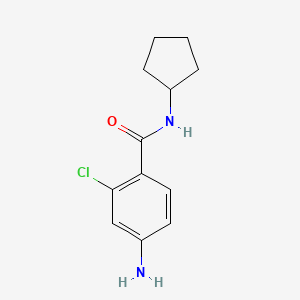

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C16H13BrN4O4S2 and a molecular weight of 469.33. It is related to a series of alkyl sulfamide substituted pyrimidines, which were discovered during a medicinal chemistry program aiming at the identification of novel potent dual endothelin receptor antagonists .

Synthesis Analysis

The synthesis of this compound and related compounds started from the structure of bosentan . The process involved a medicinal chemistry program that led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring and a benzene ring . The pyrimidine and benzene rings are oriented at certain dihedral angles . The molecule also contains a sulfamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of alkyl sulfamide substituted pyrimidines . The reaction was driven to completion by stirring the mixture overnight .科学研究应用

合成和化学性质

合成和生物活性:合成了相关化合物 5-芳基-N-{4-[(1,3-噻唑-2-基)磺酰基]苯基}-1-苯基-1H-吡唑-3-甲酰胺,并测试了其镇痛、抗炎和抗菌活性,展示了结构类似的化合物在多种生物应用中的潜力 (Gein et al., 2019)。

高效合成技术:已经描述了相关化合物的有效合成方法,如 5-溴-2-甲氧基-6-甲氨基吡啶-3-羧酸,突出了类似复杂分子的不断发展的合成技术 (Hirokawa et al., 2000)。

替代合成路线:对类似化合物的替代合成路线的研究,例如 N-(2-氯-6-甲基苯基)-2-((6-(4-(2-羟乙基)哌嗪-1-基)-2-甲基嘧啶-4-基)氨基)噻唑-5-甲酰胺,有助于开发更有效和可行的生产方法 (Shahinshavali et al., 2021)。

生物学和药理学研究

抗疟疾潜力:结构相关的苯并噻吩衍生物已被发现是疟原虫烯酰基酰基载体蛋白还原酶的有效抑制剂,表明在抗疟疾药物开发中的潜在应用 (Banerjee et al., 2011)。

抗病毒研究:对结构上类似于本化合物的 5-取代-2,4-二氨基-6-[2-(膦酰氧甲基)乙氧基]嘧啶的研究表明,对逆转录病毒复制有明显的抑制作用,表明在抗病毒治疗中的潜在作用 (Hocková et al., 2003)。

癌症治疗的潜力:对 (E)-4-((5-溴-2-羟基-3-甲氧基苄叉)氨基)-N-(5-甲基-1,3,4-噻二唑-2-基)苯磺酰胺等化合物的研究证明了在癌症光动力治疗中开发新疗法的潜力,展示了结构类似化合物多样化的治疗应用 (Pişkin et al., 2020)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is related to compounds that are potent inhibitors of ET A with significant affinity for the ET B receptor . These compounds show excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats .

属性

IUPAC Name |

5-bromo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O4S2/c1-25-15-8-14(18-9-19-15)21-27(23,24)11-4-2-10(3-5-11)20-16(22)12-6-7-13(17)26-12/h2-9H,1H3,(H,20,22)(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEBSWYETRYXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)

![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)